(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Overview
Description
TTA-P2 is a highly pure, synthetic, and biologically active compound that acts as a blocker of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, hormone secretion, and neurotransmitter release. TTA-P2 is particularly noted for its ability to inhibit T-type calcium currents in a reversible manner, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
TTA-P2, also known as (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is a potent inhibitor of T-Type calcium channels . These channels are key players in many physiological and pathological states, including sleep, nociception, and epilepsy . They contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex .
Mode of Action
TTA-P2 exerts a specific, potent, and reversible inhibition of T-type Ca2+ currents of thalamocortical and reticular thalamic neurons . It blocks T-type currents with an IC50 of 100 nM and stabilizes the channel in the inactive state .
Biochemical Pathways
T-type calcium channels play a crucial role in regulating neuronal excitability. They allow for brief, but substantial increases in calcium concentration upon membrane depolarization . This can contribute to discrete compartmental calcium events and thus shape the communication and excitability of neurons . TTA-P2, by blocking these channels, can influence these calcium-dependent processes and downstream signaling pathways .
Result of Action
The inhibition of T-type Ca2+ currents by TTA-P2 leads to significant physiological effects. For instance, it abolishes the low-threshold Ca2+ potential (LTCP)-dependent high-frequency burst firing of thalamic neurons, whereas tonic firing remains unaltered . This demonstrates the compound’s specific action on T-type Ca2+ channels and its potential impact on neuronal excitability and related functions.
Action Environment
The action of TTA-P2 can be influenced by the environment in which it is administered. For example, in a study using WAG/Rij rats, a genetic model of absence epilepsy, the duration of efficacy of TTA-P2 was prolonged when co-administered with other compounds . This suggests that the presence of other substances can influence the action, efficacy, and stability of TTA-P2.
Preparation Methods
TTA-P2 is a derivative of 4-aminomethyl-4-fluoropiperidine. The synthesis of TTA-P2 involves several steps, starting with the preparation of the 4-aminomethyl-4-fluoropiperidine core. This core is then modified through a series of chemical reactions to produce the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
TTA-P2 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It is known to potently and reversibly block T-type calcium currents. The compound stabilizes T-type channels in their inactivated states, which is crucial for its function as a calcium channel blocker. Common reagents and conditions used in these reactions include specific voltage steps and the application of TTA-P2 at micromolar concentrations .
Scientific Research Applications
TTA-P2 has a wide range of scientific research applications. It is used extensively in the study of T-type calcium channels, which play important roles in the circadian cycle, cardiovascular system, and neuronal excitability. TTA-P2 has been employed to investigate the role of these channels in various physiological and pathological conditions, including epilepsy, hypertension, chronic pain, and neuropathic pain. Additionally, TTA-P2 has been used to study the effects of calcium channel inhibition on hormone secretion and neurotransmitter release .
Comparison with Similar Compounds
TTA-P2 is unique in its specificity and potency as a T-type calcium channel blocker. Similar compounds include TTA-A2 and Z944, both of which also target T-type calcium channels. TTA-P2 is distinguished by its high selectivity for the CaV3.2 isoform and its ability to penetrate the central nervous system effectively. Other compounds that target T-type calcium channels include ethosuximide, mibefradil, valproate, and zonisamide. These compounds vary in their selectivity and potency, but TTA-P2 remains a valuable tool for its specific and potent inhibition of T-type calcium currents .
Properties
IUPAC Name |
3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647837 | |
Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072018-68-8 | |
Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.